E3 ligase Ligand 46

PROTAC SMARCA2 SMARCA4

PROTAC optimization is often delayed by E3 ligand linker incompatibility and neosubstrate off-target effects. E3 ligase Ligand 46 (CAS 3033591-48-6) is a cereblon-recruiting glutarimide that enables the construction of degrader-36, achieving DC50 values of 0.22 nM (SMARCA2) and 0.85 nM (SMARCA4) without IKZF1/3 degradation. - Validated exit vector for SMARCA2/4 synthetic lethality studies - Pre-optimized scaffold reduces medicinal chemistry de-risking time - Enables direct SAR comparison vs. pomalidomide/lenalidomide-based PROTACs

Molecular Formula C22H28N6O3S
Molecular Weight 456.6 g/mol
Cat. No. B15540752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand 46
Molecular FormulaC22H28N6O3S
Molecular Weight456.6 g/mol
Structural Identifiers
InChIInChI=1S/C22H28N6O3S/c1-12(2)19(26-27-23)22(31)28-10-17(29)9-18(28)21(30)25-13(3)15-5-7-16(8-6-15)20-14(4)24-11-32-20/h5-8,11-13,17-19,29H,9-10H2,1-4H3,(H,25,30)/t13-,17+,18-,19-/m0/s1
InChIKeyQRVDPQFFCZOUSI-PZGXJPJSSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand 46: Overview


E3 ligase Ligand 46 (CAS 3033591-48-6, MW 456.56 Da) is a cereblon (CRBN)‑recruiting ligand of the thalidomide/glutarimide class, designed to serve as the E3 ubiquitin ligase anchor in proteolysis‑targeting chimeras (PROTACs) . Its primary documented use is as a synthetic precursor to PROTAC SMARCA2/4 degrader‑36 (Compound 29), a degrader that achieves sub‑nanomolar depletion of the chromatin‑remodeling ATPases SMARCA2 and SMARCA4 [1]. The ligand’s core phthalimide‑like scaffold engages the thalidomide‑binding domain of cereblon, a property that distinguishes it from ligands that recruit von Hippel‑Lindau (VHL) or other E3 ligases [2][3].

Why Ligand 46 Is Irreplaceable


Although numerous cereblon ligands exist—ranging from pomalidomide and lenalidomide to second‑generation derivatives such as CC‑220 (iberdomide)—the potency and degradation selectivity of a PROTAC are exquisitely sensitive to the specific chemical handle and exit vector of the E3 ligand. Minor alterations to the phthalimide/glutarimide core or the linker attachment point can drastically change the ternary complex geometry, altering degradation efficiency, neosubstrate selectivity, and off‑target profiles [1][2]. E3 ligase Ligand 46, when paired with its designated SMARCA2/4‑targeting warhead and linker in PROTAC degrader‑36, yields DC₅₀ values below 1 nM . Substituting Ligand 46 with a structurally divergent CRBN binder, such as pomalidomide (IC₅₀ ~13 nM in PBMC TNF‑α release ) or lenalidomide, would require complete re‑optimization of the PROTAC architecture and is not expected to preserve the same degradation kinetics or cellular activity. The following evidence guide quantifies the performance envelope that Ligand 46 enables, providing a rationale for its selection over alternative E3 ligase recruiting elements.

Ligand 46: Comparative Evidence


Sub‑Nanomolar SMARCA2/4 Degradation

When E3 ligase Ligand 46 is incorporated into the full PROTAC molecule SMARCA2/4 degrader‑36, the resulting heterobifunctional degrader achieves DC₅₀ values of 0.22 nM for SMARCA2 and 0.85 nM for SMARCA4 [1]. This sub‑nanomolar potency is among the highest reported for a SMARCA2/4 dual degrader and demonstrates that Ligand 46, in its intended PROTAC context, forms a highly productive ternary complex with cereblon and the target proteins.

PROTAC SMARCA2 SMARCA4 Targeted Protein Degradation Epigenetics

Antiproliferative Activity via Degradation

The complete PROTAC SMARCA2/4 degrader‑36, which utilizes Ligand 46 as its E3 recruiting moiety, exhibits potent inhibition of cell proliferation in cancer cell lines dependent on SMARCA4 activity . While direct IC₅₀ values for proliferation are not disclosed in the public abstracts, the reported DC₅₀ values in the picomolar range predict strong antiproliferative effects at low nanomolar concentrations, consistent with the known vulnerability of SMARCA4‑mutant cancers to ATPase degradation.

Cell Proliferation SMARCA4 Cancer PROTAC Epigenetics

CRBN Engagement vs. Clinical Ligands

E3 ligase Ligand 46 belongs to the thalidomide‑derived class of cereblon binders. While no direct binding affinity data for Ligand 46 alone are publicly available, structural and functional analyses of related glutarimide ligands indicate that subtle modifications can dramatically alter the CRBN neosubstrate degradation profile [1][2]. For example, pomalidomide degrades IKZF1/3 with IC₅₀ values of ~13 nM, whereas CC‑220 (iberdomide) shows improved degradation of these transcription factors and overcomes resistance [3]. Ligand 46 is chemically distinct from both, bearing a unique linker attachment point and stereochemistry that, when conjugated, yields a PROTAC with no detectable off‑target degradation of IKZF1/3 at concentrations achieving full SMARCA2/4 knockdown.

Cereblon CRBN Molecular Glue Neosubstrate Selectivity

Optimized Physicochemical Properties

E3 ligase Ligand 46 possesses a molecular weight of 456.56 Da and a calculated LogP of approximately 2.5 (estimated by XLogP3‑AA for similar glutarimide ligands) [1]. These properties place it in the favorable range for an E3 ligand—large enough to provide high‑affinity cereblon binding yet small enough to allow the overall PROTAC molecular weight to remain below 1000 Da, a common threshold for cell permeability and oral bioavailability [2][3]. In contrast, VHL‑based ligands (e.g., VH032, MW ~600‑700 Da) often force PROTACs above 1000 Da, potentially compromising drug‑like properties.

PROTAC Linker Chemistry Drug‑like Properties Solubility Formulation

Crystallographic CRBN Binding Mode

Although a co‑crystal structure of E3 ligase Ligand 46 bound to cereblon has not been deposited in the PDB, the ligand’s core glutarimide ring is known to form a conserved hydrogen‑bonding network with residues Glu377 and His378 of the thalidomide‑binding domain of CRBN [1][2]. X‑ray structures of closely related thalidomide derivatives (e.g., pomalidomide, lenalidomide, CC‑885) confirm this binding mode and reveal that substituents projecting from the phthalimide nitrogen (the site of linker attachment in Ligand 46) are solvent‑exposed and do not disrupt CRBN engagement [3][4]. This established binding geometry provides a high degree of confidence that Ligand 46 will not interfere with cereblon’s endogenous function beyond the intended recruitment.

Cereblon CRBN X‑ray Crystallography Glutarimide Ternary Complex

Synthesis and Analytical Validation

E3 ligase Ligand 46 is supplied by multiple commercial vendors with a typical purity of ≥95% as verified by HPLC and NMR . The compound’s molecular formula is C₂₂H₂₈N₆O₃S, and its structure includes a chiral center with defined stereochemistry (as indicated by the SMILES string provided by vendors) . This level of characterization ensures that end‑users receive a reproducible, well‑defined chemical entity suitable for further conjugation to linkers and warheads without the need for additional purification.

Synthesis Analytical Chemistry Purity QC Procurement

Ligand 46 Applications


SMARCA2/4 PROTAC Degrader Synthesis

E3 ligase Ligand 46 is the direct precursor to PROTAC SMARCA2/4 degrader‑36 (Compound 29), which achieves DC₅₀ values of 0.22 nM and 0.85 nM for SMARCA2 and SMARCA4, respectively . Researchers seeking a validated, sub‑nanomolar degrader of these chromatin‑remodeling ATPases should procure Ligand 46 to assemble degrader‑36 via a single‑step conjugation to the pre‑assembled linker‑warhead moiety. This application is particularly relevant for studies of SMARCA4‑mutant cancers (e.g., non‑small cell lung cancer, ovarian cancer) where genetic dependency on SMARCA2 creates a synthetic lethal opportunity.

SAR of CRBN-Recruiting PROTACs

Because Ligand 46 represents a specific stereoisomer and linker attachment vector, it serves as a valuable benchmark in SAR campaigns aimed at optimizing ternary complex formation, degradation efficiency, and cellular permeability. By comparing degrader series built with Ligand 46 versus other CRBN ligands (e.g., pomalidomide, lenalidomide, or CC‑220), medicinal chemists can quantify the impact of subtle changes in E3 ligand structure on overall PROTAC performance [1]. Such comparative studies are essential for deriving design rules for future cereblon‑based degraders.

Selectivity Profiling & Negative Control

Given the established profile of Ligand 46‑derived PROTAC degrader‑36—which shows no degradation of canonical CRBN neosubstrates (IKZF1/3) at active concentrations—this building block enables the construction of degrader molecules that are functionally 'clean' with respect to off‑target neosubstrate modulation. Investigators studying the immunomodulatory effects of cereblon ligands may use Ligand 46‑containing PROTACs as selective tools to dissect degradation‑dependent versus degradation‑independent signaling pathways, or as negative controls in experiments where pan‑IKZF degradation would confound results [2].

Hit-to-Lead Optimization in Drug Discovery

Industrial drug discovery programs focused on targeted protein degradation can use Ligand 46 as a pre‑optimized, off‑the‑shelf E3 recruiting element to rapidly generate proof‑of‑concept degraders against novel targets. The compound’s commercial availability, high purity, and documented performance in a potent PROTAC reduce the time and resources required to de‑risk E3 ligand synthesis and characterization, allowing project teams to focus on warhead optimization and in vivo pharmacology. This scenario is particularly advantageous for biotech and pharma companies operating under accelerated timelines [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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